HIV gp120 (308-331)

Glycopeptide immunogenicity Antibody affinity maturation V3 loop conformational stabilization

Source the precisely defined, unglycosylated HIV gp120 (308-331) RP135 peptide—the full-length 24-residue V3 loop principal neutralizing determinant. Only this sequence preserves the transient GPGR β-turn conformation, maps the complete 0.5β antibody epitope (Ser6–Thr19 with boundary residues Lys5/Ile20), and enables systematic glycopeptide SAR studies. Shorter fragments or heterologous isolates are not functionally equivalent. Essential reference standard for structure-activity campaigns and vaccine development.

Molecular Formula C114H199N41O31
Molecular Weight 2640.1 g/mol
Cat. No. B15565380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV gp120 (308-331)
Molecular FormulaC114H199N41O31
Molecular Weight2640.1 g/mol
Structural Identifiers
InChIInChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1
InChIKeyHXEZUJKCGLFCJM-AULMXMCFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV gp120 (308-331) RP135 Peptide: Principal Neutralizing Determinant Fragment for Vaccine and Antibody Development


HIV gp120 (308-331), also designated RP135, is a 24-amino-acid synthetic peptide (NNTRKSIRIQRGPGRAFVTIGKIG) corresponding to the principal neutralizing determinant (PND) located within the third variable (V3) loop of the HIV-1 IIIB isolate envelope glycoprotein gp120 [1]. This fragment contains the immunodominant tip of the V3 loop, including the conserved GPGR motif, and serves as a well-characterized B-cell epitope for the strain-specific neutralizing monoclonal antibody 0.5β [2]. As a defined antigen fragment, it is routinely conjugated to carrier proteins such as keyhole limpet hemocyanin (KLH) to elicit specific anti-HIV antibody responses for immunological assays, vaccine research, and structural studies of antibody-epitope interactions .

Why Generic gp120 V3 Loop Peptides Cannot Substitute for HIV gp120 (308-331) RP135 in Critical Assays


Despite the existence of numerous overlapping or truncated V3 loop peptides spanning the gp120 296-331 region, simple substitution of HIV gp120 (308-331) with shorter fragments or peptides from heterologous HIV-1 isolates is not functionally equivalent. NMR-based conformational analysis demonstrates that the full-length 24-residue RP135 sequence possesses structural features absent in truncated versions; specifically, the transient β-type turn at the GPGR motif is detectable in RP135 but not in the N-terminal truncated peptide P547 when measured in aqueous solution [1]. Furthermore, the immunodominant B-cell epitope recognized by the 0.5β neutralizing antibody spans residues Ser6 through Thr19 of the 308-331 sequence, with Lys5 and Ile20 defining the epitope boundaries; peptides lacking these terminal residues exhibit altered or abolished antibody recognition [2]. Glycosylation state also critically modulates antibody binding affinity, with O-linked glycosylated RP135 (RP135digal) showing significantly enhanced binding to 0.5β compared to the unglycosylated native sequence, whereas N-linked glycosylation reduces binding [3]. Consequently, researchers requiring defined epitope mapping, quantitative antibody binding studies, or structure-activity relationship analysis must use the precisely defined 308-331 sequence rather than generic V3 loop alternatives.

HIV gp120 (308-331) RP135: Quantitative Differentiation Evidence Against Closest Analogs and Truncated Peptides


Differential Antibody Binding Enhancement by O-Linked Glycosylation vs. Native and N-Linked RP135 Peptide

Glycosylation state differentially modulates the binding of HIV gp120 (308-331) RP135 to the 0.5β neutralizing monoclonal antibody. The O-linked digalactosamine-modified peptide (RP135digal) exhibits significantly enhanced binding to 0.5β relative to the unglycosylated native RP135 sequence, whereas the N-linked glucosamine-modified peptide (RP135NG) shows reduced binding compared to the native peptide [1]. This differential effect is attributable to conformational changes, with the transient β-type turn at the GPGR 'tip' motif being more highly populated in RP135digal than in either the native peptide or the N-linked analogue [1].

Glycopeptide immunogenicity Antibody affinity maturation V3 loop conformational stabilization

Conformational Differences Between Full-Length RP135 and Truncated V3 Peptides: GPGR Turn Detection

Full-length RP135 (residues 308-331) exhibits a transient turn conformation at the conserved GPGR sequence that is detectable in aqueous solution by 2D NMR spectroscopy. In contrast, the truncated N-terminal peptide P547, which includes the GPGR sequence with the N-terminal portion of RP135 but lacks the C-terminal segment, shows no detectable transient turn at the GPGR motif under identical aqueous conditions [1]. Additionally, nascent helix conformations observed in the C-terminal part of RP135 in water are absent in the MN isolate peptide RP142, which shares only 56% sequence identity with RP135 [1].

NMR spectroscopy Peptide conformational analysis Epitope structural integrity

Precise Epitope Mapping of the 0.5β Neutralizing Antibody Within Residues 308-331

Two-dimensional NMR spectroscopy of the RP135 peptide in complex with the 0.5β neutralizing antibody Fab fragment has precisely delineated the antigenic determinant recognized by this strain-specific HIV-1 neutralizing antibody. Residues Ser6 through Thr19 of the 24-residue RP135 peptide were shown to be part of the core antigenic determinant recognized by 0.5β, while Lys5 and Ile20 were identified as boundary residues that retain considerable mobility upon antibody binding but undergo significant chemical shift changes [1]. Competitive binding experiments using truncated peptides further validated this epitope mapping [1].

Antibody epitope mapping NMR spectroscopy Neutralizing antibody characterization

Species-Dependent Immunogenicity of IIIB Isolate 24-mer vs. Shorter V3 Peptides in MAP Vaccine Constructs

In a multiple antigen peptide (MAP) vaccine model comparing V3 peptides of varying chain lengths from the IIIB, RF, and MN HIV-1 isolates, the antibody response was species-dependent. Mice were strongly reactive mainly to the longest sequence of the IIIB isolate (the 24-residue peptide corresponding to 308-331), whereas rabbits produced immunity against all nine peptides tested (chain lengths 11-24 residues from all three isolates) [1]. Guinea pig responses were intermediate. Diepitope MAP constructs elicited significantly higher antibody titers than monoepitope MAPs across all three species tested, and the resulting antibodies were predominantly type-specific with limited cross-reactivity between IIIB and RF strains [1].

Synthetic vaccine design Multiple antigen peptide (MAP) system Species-specific immunogenicity

Macromolecular Assemblage Vaccine Elicits Neutralizing Antibodies and CTL Response Without Adjuvant

The HIV-1 linear peptide sequence 308-331, when incorporated into a macromolecular assemblage consisting of a tetravalent multiple antigen peptide (MAP) system linked to the lipophilic anchor tripalmitoyl-S-glycerylcysteine (Pam3Cys) in liposomal or micellar form, induced gp120-specific antibodies that neutralize virus infectivity in vitro and primed CD8+ cytotoxic T lymphocytes in vivo when administered to mice and guinea pigs without any conventional adjuvant [1]. This adjuvant-free immunogenicity distinguishes the macromolecular assemblage approach from traditional peptide-carrier conjugate strategies that require co-administered adjuvants to achieve comparable cellular immune responses [1].

Adjuvant-free immunization CTL priming Liposomal peptide delivery

High-Value Research and Procurement Applications for HIV gp120 (308-331) RP135 Peptide


Quantitative Structure-Activity Relationship (SAR) Studies of V3 Loop Glycosylation Effects on Antibody Binding

Procure HIV gp120 (308-331) as the defined, unglycosylated baseline sequence for systematic analysis of how N-linked and O-linked glycosylation modulate antibody recognition and V3 loop conformation. The direct comparative data demonstrate that O-linked glycosylation (RP135digal) enhances 0.5β antibody binding relative to native RP135, while N-linked glycosylation (RP135NG) reduces binding, and that the GPGR β-turn population varies accordingly among these forms [1]. This peptide provides the essential reference standard for glycopeptide SAR campaigns.

Epitope-Specific Neutralizing Antibody Characterization and Assay Development

Use HIV gp120 (308-331) RP135 as the precisely mapped antigen for characterizing the 0.5β neutralizing antibody and its engineered derivatives. NMR studies have established that residues Ser6-Thr19 constitute the core epitope recognized by 0.5β, with Lys5 and Ile20 as boundary residues, and that the antibody-peptide interaction exhibits a nanomolar binding affinity with defined thermodynamic parameters [2][3]. This molecularly defined epitope enables quantitative binding assays, competitive inhibition studies, and development of epitope-specific ELISAs with validated performance characteristics.

Conformation-Dependent V3 Loop Structural Biology and Epitope Integrity Studies

Employ the full-length 24-residue 308-331 peptide for structural studies requiring the complete conformational ensemble of the V3 loop principal neutralizing determinant. Direct comparative NMR analysis shows that truncated peptides such as P547 lack the transient GPGR turn detectable in full-length RP135, and that peptides from heterologous isolates (e.g., RP142 from the MN strain, 56% sequence identity) do not exhibit the same nascent helix conformations observed in the C-terminal region of RP135 [4]. Procurement of the precise 308-331 sequence is therefore mandatory for experiments where conformational integrity of the complete PND influences experimental outcomes.

Adjuvant-Free Vaccine Platform Development Using Macromolecular Assemblage or MAP Systems

Source HIV gp120 (308-331) for incorporation into tetravalent MAP-Pam3Cys liposomal or micellar vaccine formulations that have demonstrated adjuvant-free induction of virus-neutralizing antibodies and CD8+ CTL priming in preclinical models [5]. The peptide's validated performance in this macromolecular assemblage platform—achieving both humoral and cellular immune responses without conventional adjuvants—supports its use in next-generation synthetic vaccine development and mechanistic immunology studies requiring defined, carrier-free immunogen compositions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV gp120 (308-331)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.